molecular formula C26H35N5O B5664655 N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine

N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine

Cat. No. B5664655
M. Wt: 433.6 g/mol
InChI Key: QVCVVWDADCUKGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine" involves complex chemical reactions aimed at achieving high specificity and yield. For instance, the synthesis of related piperidine and triazole derivatives often requires multi-step chemical processes, including protection-deprotection strategies, use of catalysts, and specific reaction conditions to ensure the desired structural framework and functional groups are correctly positioned (Gao et al., 2013).

Molecular Structure Analysis

The analysis of the molecular structure of compounds within this category involves determining the arrangement of atoms and the molecular geometry. Studies such as X-ray crystallography have been utilized to elucidate the crystal structure, showcasing how triazole rings interact with other components of the molecule, providing insight into the spatial arrangement and potential reactivity sites (Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of "N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine" and similar molecules can be attributed to their functional groups. Triazole rings, for example, are known for their participation in hydrogen bonding and ability to act as ligands in coordination complexes, influencing the compound's chemical behavior and reactivity (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in scientific research. These properties are significantly influenced by the molecular structure, where the presence of methoxy and triazole groups can affect the compound's polarity, solubility in different solvents, and melting point range (Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and potential to undergo specific reactions (like nucleophilic substitution or electrophilic addition), are fundamental aspects of research on this compound. The incorporation of a triazole ring, for instance, offers a versatile platform for further chemical modifications, impacting the compound's overall chemical behavior and utility in research settings (Manap, 2021).

properties

IUPAC Name

N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O/c1-29(17-23-12-13-26(32-2)24(16-23)18-31-21-27-20-28-31)25-11-7-15-30(19-25)14-6-10-22-8-4-3-5-9-22/h3-5,8-9,12-13,16,20-21,25H,6-7,10-11,14-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVVWDADCUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)CN2C=NC=N2)C3CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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